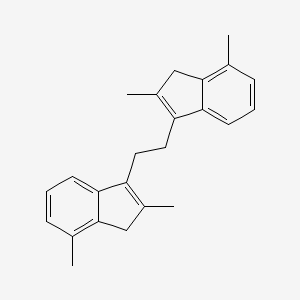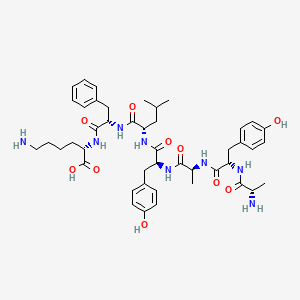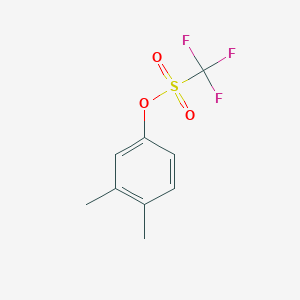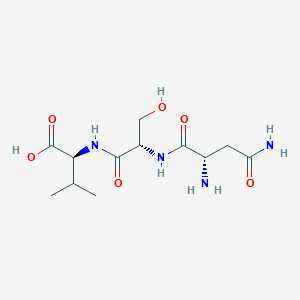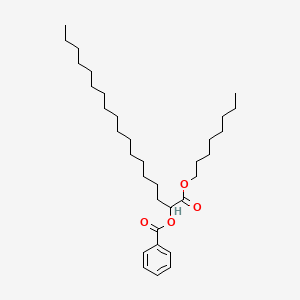
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a long aliphatic chain with an octyloxy substituent
Preparation Methods
The synthesis of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate typically involves esterification reactions. One common method involves the reaction of benzoic acid with an alcohol derivative, such as octyloxy-octadecanol, in the presence of a catalyst. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and yield .
Chemical Reactions Analysis
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .
Comparison with Similar Compounds
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can be compared with other similar compounds, such as:
Octyl benzoate: Similar in structure but lacks the long aliphatic chain.
Octyloxybenzoic acid: Contains an octyloxy group but differs in the functional group attached to the benzoate.
Octyloxy-octadecanol:
Properties
CAS No. |
224965-24-6 |
|---|---|
Molecular Formula |
C33H56O4 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
(1-octoxy-1-oxooctadecan-2-yl) benzoate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-24-28-31(37-32(34)30-26-22-21-23-27-30)33(35)36-29-25-20-10-8-6-4-2/h21-23,26-27,31H,3-20,24-25,28-29H2,1-2H3 |
InChI Key |
DZSUQYLEWRURQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


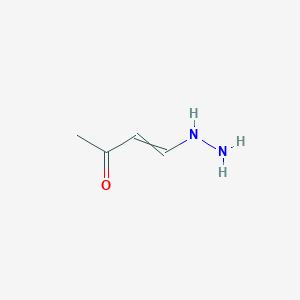
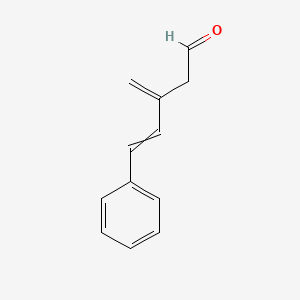
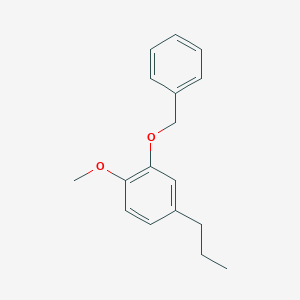
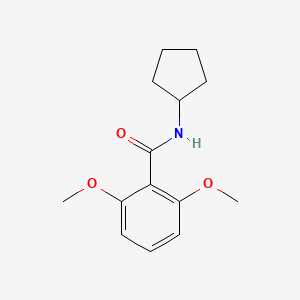

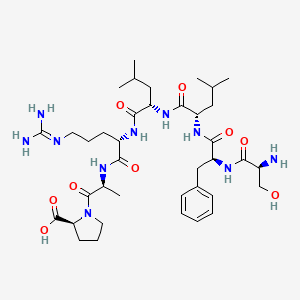
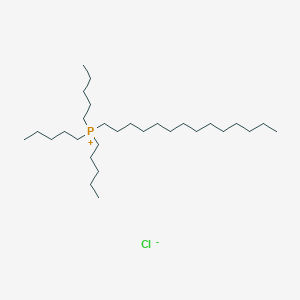
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
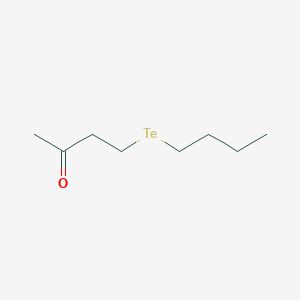
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
